BNC105

Description

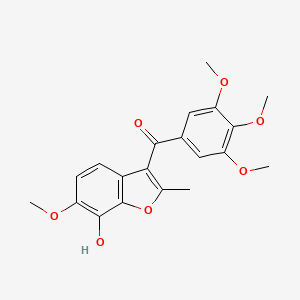

Structure

3D Structure

Properties

IUPAC Name |

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMJHVVIZTENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241536 | |

| Record name | BNC-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945771-74-4 | |

| Record name | BNC-105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BNC-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BNC-105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BNC105 in Tumor Vasculature

For Researchers, Scientists, and Drug Development Professionals

Introduction: BNC105 - A Novel Vascular Disrupting Agent

This compound is a novel small molecule inhibitor of tubulin polymerization that functions as a potent Vascular Disrupting Agent (VDA) with significant antiproliferative properties.[1] Developed to overcome the limitations of earlier VDAs, this compound exhibits a wider therapeutic window and a high degree of selectivity for the tumor vasculature.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, from its direct interaction with tubulin to the downstream signaling events that culminate in the collapse of the tumor blood supply.

This compound is administered as a water-soluble phosphate prodrug, BNC105P, which is rapidly converted to the active form, this compound, by endogenous phosphatases.[1] This active compound then exerts its potent effects on the highly dynamic endothelial cells lining the tumor blood vessels.

Core Mechanism of Action: From Microtubule Destabilization to Vascular Collapse

The primary molecular target of this compound is β-tubulin, a key component of microtubules. Microtubules are essential for maintaining the structural integrity and function of endothelial cells.[1] this compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics triggers a cascade of events within the endothelial cells, leading to a rapid change in cell shape and loss of endothelial barrier function.

The Signaling Cascade: A Step-by-Step Breakdown

The mechanism by which this compound induces vascular disruption can be understood as a multi-step process:

-

Tubulin Depolymerization: this compound's interaction with the colchicine binding site prevents the incorporation of tubulin dimers into growing microtubule polymers. This leads to a net depolymerization of the microtubule network within the endothelial cells.[3]

-

RhoA Activation: The depolymerization of microtubules is hypothesized to lead to the activation of the small GTPase, RhoA.[4][5] While the precise molecular link between microtubule status and RhoA activation is an area of ongoing research, it is believed that the disassembly of the microtubule network releases guanine nucleotide exchange factors (GEFs) that, in turn, activate RhoA by promoting the exchange of GDP for GTP.

-

Actin Cytoskeleton Reorganization: Activated RhoA is a master regulator of the actin cytoskeleton.[6] It activates downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), which then phosphorylates and activates various proteins that promote the formation of contractile actin-myosin stress fibers.[7] This leads to a dramatic reorganization of the endothelial cell's internal scaffolding.

-

Endothelial Cell Shape Change and Increased Permeability: The formation of stress fibers and the loss of the stabilizing microtubule network cause the endothelial cells to retract and round up. This morphological change disrupts the integrity of the endothelial cell junctions (adherens and tight junctions), leading to the formation of intercellular gaps. The consequence is a significant increase in the permeability of the tumor blood vessels.

-

Vascular Collapse and Tumor Necrosis: The increased vascular permeability results in the leakage of plasma and blood cells into the tumor interstitium, leading to a rapid rise in intratumoral pressure. This, combined with the compromised structural integrity of the blood vessels, leads to a shutdown of blood flow, a condition known as vascular collapse. The resulting acute hypoxia and nutrient deprivation cause extensive necrosis (cell death) in the core of the tumor.[2]

Signaling Pathway Diagram

Caption: this compound signaling cascade in endothelial cells.

Selectivity for Tumor Vasculature

A key feature of this compound is its selective action on the vasculature of solid tumors.[2] This selectivity is attributed to the inherent differences between the endothelial cells of tumors and those of normal, healthy tissues. Tumor endothelial cells are in a constant state of proliferation and are more dependent on a dynamic cytoskeleton for processes like migration and tube formation.[2] This makes them significantly more sensitive to the disruptive effects of tubulin polymerization inhibitors like this compound. In contrast, the endothelial cells of mature, stable blood vessels are quiescent and have a more stable cytoskeleton, rendering them less susceptible. This compound has been shown to be 80-fold more potent against actively proliferating endothelial cells compared to non-proliferating ones.[2]

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor efficacy in a range of preclinical models. Its potent vascular disrupting effects lead to rapid and extensive tumor necrosis.

| Parameter | Value/Observation | Reference |

| EC50 (Endothelial Cell Capillary Formation) | 1 nmol/L | [2] |

| Selectivity (Activated vs. Quiescent Endothelial Cells) | 80-fold higher potency against activated cells | [2] |

| In Vivo Vascular Disruption | 95% disruption at 1/8th of its No Observed Adverse Event Level (NOAEL) | [2] |

| Tumor Growth Inhibition (TGI) in MC38 colorectal model (combination with anti-PD-1) | 97% TGI | [8] |

| Tumor Growth Inhibition (TGI) in CT26 colorectal model (combination with anti-CTLA-4) | 70% TGI | [8] |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming the direct inhibitory effect of this compound on tubulin polymerization.

Experimental Workflow Diagram

Caption: Workflow for in vitro tubulin polymerization assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare positive (e.g., nocodazole) and negative (vehicle control) controls.

-

Prepare a polymerization buffer containing GTP (1 mM).

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add varying concentrations of this compound, positive control, and vehicle control to respective wells.

-

Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the IC₅₀ value of this compound by plotting the inhibition of polymerization against the concentration of this compound.

-

RhoA Activation Assay (Pull-down Assay)

This assay is used to determine the level of active, GTP-bound RhoA in endothelial cells following treatment with this compound.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

-

Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a Rho activation assay lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Pull-down of Active RhoA:

-

Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads. These beads will specifically bind to the active, GTP-bound form of RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysates to determine the relative level of RhoA activation.

-

Immunofluorescence for Actin Cytoskeleton Visualization

This technique allows for the direct visualization of changes in the actin cytoskeleton in endothelial cells treated with this compound.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Grow HUVECs on glass coverslips.

-

Treat the cells with this compound as described for the RhoA activation assay.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS to allow for antibody entry.

-

-

Staining:

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin), which specifically binds to F-actin.

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

-

Analysis:

-

Observe and document the changes in the actin cytoskeleton, such as the formation of stress fibers and cell rounding, in this compound-treated cells compared to controls.

-

Conclusion

This compound represents a significant advancement in the field of vascular-disrupting agents. Its potent and selective mechanism of action, initiated by the inhibition of tubulin polymerization and propagated through the RhoA signaling pathway, leads to the catastrophic collapse of the tumor vasculature. This detailed understanding of its molecular and cellular effects provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced activities of this compound and other next-generation VDAs.

References

-

Inglis, D. J., Beaumont, D. M., Leske, A. F., Scherer, M. A., & Lavranos, T. C. (2016). Abstract 4982: this compound induces tumor micro-environment changes which enhance the efficacy of checkpoint inhibitor therapy in preclinical models. Cancer Research, 76(14 Supplement), 4982–4982. [Link]

-

Kremmidiotis, G., Leske, A. F., Lavranos, T. C., Beaumont, D., Gasic, J., Hall, A., ... & Flynn, B. (2010). This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics, 9(6), 1562-1573. [Link]

-

Wang, Y., et al. (2018). Unraveling the molecular mechanism of this compound, a phase II clinical trial vascular disrupting agent, provides insights into drug design. Journal of Medicinal Chemistry, 61(15), 6643-6653. [Link]

-

Kremmidiotis, G., Leske, A. F., Lavranos, T. C., Beaumont, D., Gasic, J., Hall, A., ... & Flynn, B. (2010). This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics, 9(6), 1562-1573. [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. [Link]

-

Kremmidiotis, G., et al. (2014). The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. Cancer Biology & Therapy, 15(11), 1552-1560. [Link]

-

Kou, J., et al. (2001). Microtubule depolymerization facilitates contraction of vascular smooth muscle via increased activation of RhoA/Rho-kinase. Journal of Cardiovascular Pharmacology, 38(3), 443-449. [Link]

-

Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (this compound), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014-6027. [Link]

-

Loirand, G., et al. (2002). Microtubule depolymerization facilitates contraction of rat aorta via activation of Rho-kinase. Vascular Pharmacology, 38(3), 157-161. [Link]

-

Osborn, E. A., et al. (2006). Endothelial actin cytoskeleton remodeling during mechanostimulation with fluid shear stress. American Journal of Physiology-Cell Physiology, 290(2), C444-C452. [Link]

-

Dudek, S. M., & Garcia, J. G. (2001). The role of cytoskeleton in the regulation of vascular endothelial barrier function. Journal of Applied Physiology, 91(4), 1487-1500. [Link]

Sources

- 1. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (this compound), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microtubule depolymerization facilitates contraction of vascular smooth muscle via increased activation of RhoA/Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microtubule depolymerization facilitates contraction of rat aorta via activation of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial actin cytoskeleton remodeling during mechanostimulation with fluid shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

BNC105: A Technical Guide to a Novel Tubulin Polymerization Inhibitor and Vascular Disrupting Agent

Introduction: A Paradigm Shift in Anti-Cancer Therapeutics

In the landscape of oncology drug development, the pursuit of agents with selective tumor-targeting capabilities remains a paramount objective. BNC105 has emerged as a significant contender, representing a class of molecules known as Vascular Disrupting Agents (VDAs) with a dual mechanism of action.[1] This technical guide provides an in-depth exploration of this compound, focusing on its core function as a potent tubulin polymerization inhibitor and its profound consequences for the tumor microenvironment. Developed by Bionomics, this compound is a small molecule, specifically a benzofuran, that has demonstrated a superior therapeutic margin in preclinical models compared to other compounds in its class.[2][3] Its unique selectivity for the tumor vasculature presents a compelling strategy for the treatment of solid tumors.[2][4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanism, experimental evaluation, and clinical potential of this compound.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The fundamental mechanism through which this compound exerts its anti-cancer effects is the inhibition of tubulin polymerization.[5] Tubulin, a dimeric protein composed of α- and β-tubulin subunits, is the building block of microtubules. These dynamic cytoskeletal structures are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[6][7]

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis in rapidly dividing cells.[9] The efficacy of this compound as a tubulin polymerization inhibitor has been confirmed in vitro, demonstrating a clear dose-dependent inhibition of tubulin assembly.[5]

Below is a diagram illustrating the mechanism of this compound in inhibiting tubulin polymerization.

Caption: Workflow for an in vitro tubulin polymerization assay.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of or kill cancer cells. [10][11][12][13] Principle: Various methods can be employed, such as the MTT assay, which measures the metabolic activity of viable cells. [11][14] Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MDA-MB-231, Calu-6, Colo 205) in appropriate media. [5]2. Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with serial dilutions of this compound or a vehicle control for a specified duration (e.g., 72 hours).

-

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control.

-

Plot the cell viability against the this compound concentration and determine the IC50 value.

-

Endothelial Cell Tube Formation Assay

This assay models the process of angiogenesis in vitro and is used to assess the anti-angiogenic and vascular-disrupting properties of this compound. [15][16][17] Principle: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract (e.g., Matrigel), where they form capillary-like structures (tubes). The effect of this compound on this process is quantified. [16][17] Step-by-Step Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a basement membrane extract and allow it to solidify at 37°C. 2. Cell Seeding and Treatment:

-

Harvest endothelial cells and resuspend them in media containing various concentrations of this compound or a vehicle control.

-

Add the cell suspension to the coated wells. [15]3. Incubation:

-

Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation. [15][18]4. Visualization and Quantification:

-

Visualize the tube-like structures using a microscope.

-

The cells can be labeled with a fluorescent dye (e.g., Calcein AM) for better visualization. [15][18] * Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

-

-

Data Analysis:

-

Compare the tube formation in this compound-treated wells to the control to determine the inhibitory effect.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a well-defined mechanism of action as a tubulin polymerization inhibitor and a selective vascular disrupting agent. Its favorable preclinical profile and progression into clinical trials underscore its potential in the treatment of solid tumors. The ability of this compound to induce rapid tumor necrosis and alter the tumor microenvironment also opens up exciting avenues for combination therapies, particularly with immune checkpoint inhibitors and targeted agents that counteract hypoxia-induced resistance pathways. Further research and clinical evaluation will continue to delineate the full therapeutic potential of this innovative anti-cancer compound.

References

- Kremmidiotis, G., Leske, A. F., Lavranos, T. C., Beaumont, D., Gasic, J., Hall, A., O'Callaghan, M., Matthews, C. A., & Flynn, B. (2010). This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics, 9(6), 1562–1573.

- The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. (2014). Cancer Biology & Therapy, 15(11), 1552-60.

- This compound: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor Efficacy. (2010). AACR Journals.

- Discovery and development of this compound, a novel vascular disruption agent exhibiting a superior therapeutic margin. (2007). AACR Journals.

- The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. (n.d.). PMC - NIH.

- Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (n.d.). Corning.

- Endothelial Cell Tube Formation Angiogenesis Assay. (n.d.). Sigma-Aldrich.

- Angiogenesis Assays | Tube Form

- The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. (n.d.). Taylor & Francis Online.

- Tubulin Polymeriz

- Bionomics this compound cancer clinical trials reach key milestones. (2011). Bionity.

- Abstract 4982: this compound induces tumor micro-environment changes which enhance the efficacy of checkpoint inhibitor therapy in preclinical models. (2016). AACR Journals.

- Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell prolifer

- Clinical, Pharmacodynamic and Pharmacokinetic Evaluation of BNC105P: a Phase I Trial of a Novel Vascular Disrupting Agent and Inhibitor of Cancer Cell Prolifer

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.

- This compound: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor. (2010). AACR Journals.

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc..

- Endothelial Tube Formation Assay (In Vitro Angiogenesis). (2009). Thermo Fisher Scientific.

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.

- Abstract 662: Evaluation of the anti-cancer effects of the tumor selective vascular disruption agent this compound in preclinical renal cancer models. (2011). AACR Journals.

- Endothelial Cell Tube Formation Assay. (n.d.). Thermo Fisher Scientific - HK.

- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). Benchchem.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).

- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH.

- Tubulin polymerizing protocol. Polymerized tubulin forms microtubules which can be visualized on a high-end microscope using DIC. (n.d.). DigitalOcean.

- The Vascular Disrupting Agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. (2025).

- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC.

- Unraveling the molecular mechanism of this compound, a phase II clinical trial vascular disrupting agent, provides insights into drug design. (n.d.).

- Bnc-105 | C20H20O7 | CID 24786555. (n.d.). PubChem - NIH.

- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.).

- Abstract 662: Evaluation of the anti-cancer effects of the tumor selective vascular disruption agent this compound in preclinical renal cancer models. (n.d.).

- This compound | Microtubule/Tubulin Inhibitor. (n.d.). MedchemExpress.com.

- BNC-105p | C20H19Na2O10P | CID 16678086. (n.d.). PubChem - NIH.

- BNC 105. (n.d.). AdisInsight.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bnc-105 | C20H20O7 | CID 24786555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. corning.com [corning.com]

- 16. ibidi.com [ibidi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

A Deep Dive into the BNC105 Binding Site on the Tubulin Colchicine Domain: A Technical Guide for Drug Development Professionals

Abstract

BNC105 is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor efficacy in preclinical and clinical studies.[1][2][3][4][5] Its mechanism of action lies in the targeted disruption of the tumor vasculature, leading to extensive necrosis of solid tumors.[1][3][4][5] This is achieved through its interaction with a critical cellular target: the colchicine binding site on β-tubulin. This in-depth technical guide provides a comprehensive overview of the this compound binding site, the molecular interactions governing this binding, and the experimental methodologies employed to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics targeting the tubulin cytoskeleton.

Introduction: this compound - A Clinically Investigated Vascular Disrupting Agent

This compound, developed by Bionomics, is a tubulin polymerization inhibitor that functions as a vascular disrupting agent.[2][3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs like this compound target and destroy the established vasculature of solid tumors.[5] This leads to a rapid shutdown of blood supply, depriving the tumor of essential oxygen and nutrients and resulting in widespread tumor cell death.[2] this compound has shown a greater therapeutic window compared to other VDAs, such as combretastatin A4 (CA4), exhibiting high potency against actively proliferating endothelial cells while sparing quiescent endothelium.[3][4] The prodrug form, BNC105P, is rapidly converted to the active this compound in plasma, allowing for intravenous administration.[6][7][8] Clinical trials have evaluated this compound as both a monotherapy and in combination with other anti-cancer agents for various solid tumors, including renal cell carcinoma and mesothelioma.[2][9][10]

The Molecular Target: The Tubulin Colchicine Domain

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the eukaryotic cytoskeleton. Their roles are critical in a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is a key feature that allows for their rapid reorganization, a process that is fundamental for the formation of the mitotic spindle during cell division. This makes tubulin a prime target for the development of anti-cancer drugs.

The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule dynamics.[11][12] Inhibitors that bind to this site, known as colchicine binding site inhibitors (CBSIs), prevent the polymerization of tubulin into microtubules.[6][11] This disruption of microtubule formation leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells. The colchicine binding site is a pocket primarily within the β-tubulin subunit, and its occupancy by a ligand induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule.[11]

This compound's Interaction with the Colchicine Binding Site

This compound exerts its potent anti-tubulin activity by binding to the colchicine site on β-tubulin.[13] While the precise crystal structure of the this compound-tubulin complex is not publicly available, extensive research on other CBSIs and computational modeling provide significant insights into the likely molecular interactions. The binding of this compound to this site is thought to be driven by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues within the binding pocket.

Key features of the colchicine binding site that are likely to interact with this compound include:

-

A trimethoxyphenyl (TMP) binding region: Many potent CBSIs possess a TMP moiety that occupies a hydrophobic pocket.

-

A flexible loop region (T7 loop): This loop can adopt different conformations to accommodate various ligands.

-

Hydrogen bond donors and acceptors: Residues such as Cysβ241, Leuβ242, and others in the vicinity provide opportunities for hydrogen bonding.

The high affinity and selectivity of this compound for the colchicine site are critical for its potent vascular disrupting and anti-proliferative effects.

Experimental Characterization of the this compound-Tubulin Interaction

A multi-faceted experimental approach is necessary to fully characterize the binding of this compound to the tubulin colchicine domain. These assays provide quantitative data on binding affinity, inhibitory activity, and the cellular consequences of this interaction.

In Vitro Tubulin Polymerization Assays

The direct effect of this compound on microtubule formation is assessed using in vitro tubulin polymerization assays. These assays monitor the polymerization of purified tubulin into microtubules in the presence and absence of the inhibitor.

Table 1: Key Parameters from In Vitro Tubulin Polymerization Assays

| Parameter | Description | Typical Value for Potent CBSIs |

| IC50 | The concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%. | Low micromolar to nanomolar range |

| Maximum Inhibition | The maximal percentage of polymerization inhibition achieved at saturating concentrations of the inhibitor. | > 90% |

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

This protocol outlines a standard method for measuring tubulin polymerization by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Preparation of Test Compound: Prepare a series of dilutions of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO).

-

Assay Setup: In a pre-chilled 96-well plate, add the test compound dilutions and tubulin solution.

-

Initiation of Polymerization: To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization can be calculated from the linear phase of the curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15]

Competitive Binding Assays

Competitive binding assays are employed to confirm that this compound binds to the colchicine site. These assays measure the ability of this compound to displace a radiolabeled or fluorescently tagged ligand known to bind to the colchicine site.

Experimental Protocol: [³H]Colchicine Binding Assay

This protocol describes a classic method to determine the binding affinity of a test compound to the colchicine site.

Materials:

-

Purified tubulin

-

[³H]Colchicine (radiolabeled colchicine)

-

Unlabeled colchicine (for determining non-specific binding)

-

This compound (or other test compound)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Incubation: Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of this compound in a suitable buffer. Include control tubes with [³H]colchicine alone (total binding) and with a high concentration of unlabeled colchicine (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation, separate the tubulin-bound [³H]colchicine from the unbound ligand by rapid filtration through glass fiber filters. The protein and bound ligand are retained on the filter.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound can be calculated using the Cheng-Prusoff equation.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of this compound on the microtubule network in a cellular context and for determining its anti-proliferative activity.

Table 2: Common Cell-Based Assays for Characterizing this compound

| Assay | Purpose | Key Readouts |

| Immunofluorescence Microscopy | To visualize the effects of this compound on the microtubule cytoskeleton. | Disruption of the microtubule network, formation of aberrant mitotic spindles. |

| Cell Cycle Analysis | To determine the effect of this compound on cell cycle progression. | Accumulation of cells in the G2/M phase of the cell cycle. |

| Anti-proliferative/Cytotoxicity Assays | To measure the potency of this compound in inhibiting cancer cell growth. | IC50 or GI50 values. |

Experimental Protocol: Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of microtubule disruption in cells treated with this compound.[14]

Materials:

-

Cancer cell line (e.g., HeLa, MDA-MB-231) cultured on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified period. Include a vehicle-treated control.

-

Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites.

-

Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by the fluorophore-conjugated secondary antibody.

-

Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope. Compare the microtubule morphology in treated cells to that of control cells.

Structural Insights and Molecular Modeling

Conclusion and Future Directions

This compound represents a significant advancement in the development of vascular disrupting agents. Its potent and selective inhibition of tubulin polymerization through binding to the colchicine site provides a powerful mechanism for inducing tumor necrosis. The experimental methodologies detailed in this guide are essential for the continued investigation of this compound and the discovery of next-generation colchicine binding site inhibitors. Future research should focus on obtaining a high-resolution crystal structure of the this compound-tubulin complex to definitively elucidate the molecular interactions. This structural information will be invaluable for structure-based drug design efforts aimed at developing even more effective and safer anti-cancer therapeutics targeting the tubulin cytoskeleton.

References

-

The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. PubMed. [Link]

-

This compound - Clinical Trials Arena. Clinical Trials Arena. [Link]

-

This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. PubMed. [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. [Link]

-

Discovery and development of this compound, a novel vascular disruption agent exhibiting a superior therapeutic margin. AACR Journals. [Link]

-

This compound: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor Efficacy. AACR Journals. [Link]

-

Full article: The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. Taylor & Francis. [Link]

- Tubulin Inhibitors Binding to Colchicine-Site: A Review

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

-

(PDF) Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. ResearchGate. [Link]

- Tubulin Inhibitors Binding to Colchicine-Site: A Review

-

Clinical, Pharmacodynamic and Pharmacokinetic Evaluation of BNC105P: a Phase I Trial of a Novel Vascular Disrupting Agent and Inhibitor of Cancer Cell Proliferation. AACR Journals. [Link]

-

Bionomics this compound cancer clinical trials reach key milestones. Bionity. [Link]

-

Bionomics clear to initiate phase I/II trial of BNC-105. BioWorld. [Link]

-

Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation. PubMed. [Link]

-

Unraveling the molecular mechanism of this compound, a phase II clinical trial vascular disrupting agent, provides insights into drug design | Request PDF. ResearchGate. [Link]

-

Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. [Link]

-

Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. (CHEMBL815107). ChEMBL - EMBL-EBI. [Link]

-

Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]

-

Computational investigation of tubulin mutations effect on colchicine binding site. Webthesis - Politecnico di Torino. [Link]

-

Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation. PubMed. [Link]

-

Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors. AccScience Publishing. [Link]

-

Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]

-

X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. NIH. [Link]

-

Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. PubMed. [Link]

-

High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design. PubMed. [Link]

-

Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. PubMed. [Link]

-

Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. PubMed. [Link]

-

The 4 A X-ray structure of a tubulin:stathmin-like domain complex. PubMed. [Link]

-

(a): Schematic representation of the different drug-binding sites on tubulin. (b). ResearchGate. [Link]

Sources

- 1. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bionomics this compound cancer clinical trials reach key milestones - Clinical program to be expanded [bionity.com]

- 10. | BioWorld [bioworld.com]

- 11. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational investigation of tubulin mutations effect on colchicine binding site - Webthesis [webthesis.biblio.polito.it]

- 17. Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors [accscience.com]

- 19. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The 4 A X-ray structure of a tubulin:stathmin-like domain complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of BNC105 in Cancer Models

This guide provides an in-depth technical overview of the preclinical studies of BNC105, a novel vascular disrupting agent (VDA) with a dual mechanism of action. Designed for researchers, scientists, and drug development professionals, this document details the core methodologies and scientific rationale behind the evaluation of this compound in various cancer models, offering insights into its mechanism of action, single-agent efficacy, and potential in combination therapies.

Introduction: The Rationale for Targeting Tumor Vasculature with this compound

Solid tumors, to grow beyond a few millimeters, necessitate the formation of a dedicated blood supply through a process known as angiogenesis. This neovasculature is often chaotic, immature, and distinct from healthy blood vessels, presenting a unique therapeutic target. Vascular Disrupting Agents (VDAs) exploit these differences by selectively targeting and destroying the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent hypoxia, and extensive tumor necrosis.[1][2]

This compound is a tubulin polymerization inhibitor that has demonstrated significant potential as a VDA.[1][3] It acts by binding to tubulin, preventing the formation of microtubules, which are essential for maintaining the structural integrity of endothelial cells. This disruption leads to a cascade of events culminating in the collapse of the tumor's blood supply. A key advantage of this compound is its wider therapeutic window compared to other VDAs like combretastatin A4 (CA4), offering a more favorable safety profile.[3] Furthermore, this compound exhibits a "lock-in" effect, where it is retained at high concentrations within the tumor mass long after being cleared from other tissues, enhancing its therapeutic efficacy.[3][4]

This guide will delve into the preclinical experimental framework used to characterize the anticancer effects of this compound, from its fundamental mechanism of action to its application in complex in vivo cancer models and combination therapies.

Mechanism of Action: Unraveling the Dual Functionality of this compound

This compound exerts its anticancer effects through a dual mechanism: potent vascular disruption and direct cytotoxic activity against proliferating cancer cells.[5][6]

Vascular Disruption: A Targeted Attack on Tumor Blood Supply

The primary mechanism of this compound is the selective disruption of tumor vasculature.[3][7] It achieves this by inhibiting tubulin polymerization, which is critical for the dynamic instability of microtubules in endothelial cells. This leads to cytoskeletal collapse, cell rounding, and increased vascular permeability, ultimately causing a shutdown of blood flow within the tumor. This selectivity for tumor vasculature is attributed to the higher proliferation rate and dependence on a dynamic cytoskeleton of tumor endothelial cells compared to those in mature, quiescent vessels.[2]

The downstream effects of vascular disruption are profound. The acute reduction in blood flow leads to severe tumor hypoxia and nutrient deprivation, resulting in widespread tumor necrosis.[7] This rapid onset of action is a hallmark of VDAs and offers a distinct therapeutic strategy compared to anti-angiogenic agents that primarily inhibit the formation of new blood vessels.

Signaling Pathway of this compound-Induced Vascular Disruption

Caption: this compound's mechanism as a vascular disrupting agent.

Direct Cytotoxicity: Inhibiting Cancer Cell Proliferation

In addition to its vascular-targeting effects, this compound also exhibits direct cytotoxic activity by inhibiting the proliferation of cancer cells.[6] By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[6] This dual-action provides a comprehensive antitumor effect, targeting both the tumor's support structure and the cancer cells themselves.

In Vitro Evaluation: Foundational Assays for Characterizing this compound

A series of in vitro assays are fundamental to understanding the molecular and cellular effects of this compound before advancing to more complex in vivo models.

Tubulin Polymerization Assay

This biochemical assay directly assesses the ability of this compound to inhibit the formation of microtubules from purified tubulin.

Experimental Protocol: Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare a serial dilution of this compound.

-

Assay Setup: In a 96-well plate, add the reconstituted tubulin to each well. Add varying concentrations of this compound or a vehicle control.

-

Initiation and Measurement: Initiate polymerization by warming the plate to 37°C. Measure the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect.

Endothelial Cell Proliferation Assay

This assay quantifies the cytotoxic effect of this compound on endothelial cells, which are the primary target of its vascular-disrupting activity.

Experimental Protocol: Endothelial Cell Proliferation Assay

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or SRB assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.

Capillary Tube Formation Assay

This assay mimics the process of angiogenesis in vitro and is crucial for evaluating the anti-angiogenic potential of this compound.

Experimental Protocol: Capillary Tube Formation Assay

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed HUVECs onto the matrix-coated wells in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plate for several hours (e.g., 6-18 hours) to allow for the formation of capillary-like structures.

-

Imaging and Quantification: Visualize the tube formation using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow: In Vitro Assays for this compound

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Efficacy: Assessing Antitumor Activity in Preclinical Cancer Models

In vivo studies are essential to evaluate the therapeutic efficacy and safety of this compound in a physiological context. Various cancer models are employed to assess its activity against different tumor types.

Xenograft Models

Human cancer cell lines are implanted into immunocompromised mice to establish tumors. These models are widely used to evaluate the single-agent antitumor activity of this compound.

Experimental Protocol: Subcutaneous Xenograft Model (e.g., MDA-MB-231 Breast Cancer)

-

Cell Culture and Preparation: Culture MDA-MB-231 human breast cancer cells. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor take.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (often as its water-soluble prodrug, BNC105P) intravenously at a predetermined dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI).

Orthotopic Models

To better recapitulate the tumor microenvironment, cancer cells are implanted into the corresponding organ of origin. This is particularly relevant for studying metastasis.

Experimental Protocol: Orthotopic Renal Cancer Model (e.g., RENCA)

-

Cell Culture: Culture the murine renal adenocarcinoma cell line, RENCA.

-

Surgical Implantation: Surgically implant RENCA cells under the kidney capsule of syngeneic mice (e.g., BALB/c).

-

Treatment and Monitoring: Once tumors are established, treat the mice with this compound. Monitor primary tumor growth and the development of metastases (e.g., in the lungs) using imaging techniques or histological analysis.[5]

-

Survival Analysis: Monitor the overall survival of the mice in the treatment and control groups.

Assessment of Vascular Disruption In Vivo

Histological and imaging techniques are used to quantify the extent of vascular shutdown induced by this compound.

Experimental Protocol: Hoechst 33342 Perfusion Assay

-

Drug Treatment: Treat tumor-bearing mice with this compound.

-

Dye Injection: At a specific time point after this compound administration, intravenously inject the fluorescent dye Hoechst 33342. This dye stains the nuclei of cells in proximity to functional blood vessels.

-

Tumor Excision and Sectioning: Shortly after dye injection, excise the tumors and freeze them. Prepare frozen sections for microscopic analysis.

-

Fluorescence Microscopy: Visualize the perfused blood vessels under a fluorescence microscope.

-

Quantification: Quantify the percentage of functional vasculature by measuring the area of Hoechst 33342 fluorescence relative to the total tumor area.

| Cancer Model | Cell Line | Key Findings | Reference |

| Breast Cancer | MDA-MB-231 | Significant tumor growth inhibition as a single agent.[1] | [1] |

| Renal Cancer | Caki-1, RENCA | Disruption of blood flow in primary tumors and metastatic lesions.[5] | [5] |

| Lung Cancer | Calu 6 | Complete tumor vascular disruption at doses ≥10 mg/kg.[1] | [1] |

| Colon Cancer | Colo 205 | Potent vascular disruption and tumor necrosis.[1] | [1] |

| Prostate Cancer | DU145 | Significant antitumor efficacy in xenograft models.[1] | [1] |

Combination Therapies: Enhancing the Efficacy of this compound

While this compound demonstrates significant single-agent activity, combination therapies are being explored to overcome potential resistance mechanisms and enhance its therapeutic effect.

Combination with Anti-Angiogenic Agents

This compound-induced hypoxia can lead to the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which can promote tumor revascularization and regrowth.[7] Combining this compound with VEGF inhibitors (e.g., bevacizumab) or mTOR inhibitors (e.g., everolimus), which can also suppress VEGF production, has shown synergistic effects in preclinical models.[7]

Preclinical Findings: this compound in Combination with Everolimus

In renal and breast cancer models, the combination of this compound and everolimus resulted in increased tumor growth inhibition compared to either agent alone.[7] This is attributed to the dual targeting of the established vasculature by this compound and the inhibition of the mTOR signaling pathway, which is involved in cell growth, proliferation, and angiogenesis, by everolimus.[7]

Combination with Immune Checkpoint Inhibitors

The extensive necrosis induced by this compound can lead to the release of tumor antigens, potentially stimulating an antitumor immune response.[6] This provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, which can unleash the immune system to attack cancer cells.

Preclinical Findings: this compound in Combination with Anti-PD-1/Anti-CTLA-4

In syngeneic colorectal cancer models (MC38 and CT26), the combination of this compound with anti-PD-1 or anti-CTLA-4 antibodies resulted in synergistic tumor growth inhibition.[6][8] For instance, in the MC38 model, the combination with an anti-PD-1 antibody led to 97% tumor growth inhibition, compared to 40% with this compound alone and 74% with the anti-PD-1 antibody alone.[6][8] This suggests that this compound can create a more immunogenic tumor microenvironment, thereby enhancing the efficacy of immunotherapy.

Conclusion and Future Directions

The preclinical studies of this compound have robustly demonstrated its potential as a potent anticancer agent with a dual mechanism of action. Its ability to selectively disrupt tumor vasculature and directly inhibit cancer cell proliferation has been validated across a range of in vitro and in vivo cancer models. Furthermore, the promising synergistic effects observed when this compound is combined with targeted therapies and immunotherapies highlight its potential to be a valuable component of multifaceted cancer treatment regimens.

Future preclinical research will likely focus on further elucidating the molecular mechanisms underlying the synergy with other agents, identifying predictive biomarkers to select patients most likely to respond to this compound-based therapies, and exploring novel combination strategies to further enhance its therapeutic index. The comprehensive preclinical data generated to date provide a strong foundation for the continued clinical development of this compound as a novel and effective cancer therapy.

References

-

The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer. Cancer Biology & Therapy. [Link]

-

This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics. [Link]

-

This compound: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]

-

This compound - Clinical Trials Arena. Clinical Trials Arena. [Link]

-

Discovery and development of this compound, a novel vascular disruption agent exhibiting a superior therapeutic margin. Cancer Research. [Link]

-

Abstract 662: Evaluation of the anti-cancer effects of the tumor selective vascular disruption agent this compound in preclinical renal cancer models. Cancer Research. [Link]

-

Abstract 4982: this compound induces tumor micro-environment changes which enhance the efficacy of checkpoint inhibitor therapy in preclinical models. Cancer Research. [Link]

-

Abstract B92: The tubulin-targeting agent this compound potentiates the efficacy of immune checkpoint inhibitors in preclinical models of colorectal cancer. Cancer Immunology Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 5. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase I/II Trial of BNC105P with Everolimus in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

BNC105: A Technical Guide to its Selective Disruption of Tumor Vasculature

Abstract

This technical guide provides an in-depth exploration of BNC105, a novel vascular disrupting agent (VDA) with demonstrated selectivity for tumor endothelial cells. As a potent inhibitor of tubulin polymerization, this compound represents a significant advancement in cancer therapeutics by targeting the tumor's blood supply, leading to extensive necrosis. This document will elucidate the core mechanisms of this compound's selectivity, provide detailed protocols for its preclinical evaluation, and present key data supporting its efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Strategic Imperative of Vascular Disruption in Oncology

Solid tumors, beyond a minimal size, are critically dependent on a dedicated blood supply for growth and metastasis.[1] This neovasculature, however, is fundamentally different from that of healthy tissues. Tumor blood vessels are often chaotic, tortuous, and leaky, with rapidly proliferating endothelial cells.[2][3] These unique characteristics present a strategic vulnerability for therapeutic intervention.

Vascular Disrupting Agents (VDAs) are a class of anticancer drugs designed to exploit these differences by selectively targeting and destroying the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor cell death due to hypoxia and nutrient deprivation.[3][4][5] this compound has emerged as a promising VDA with a superior therapeutic window compared to earlier compounds in its class, primarily due to its remarkable selectivity for tumor endothelial cells.[4][5][6]

The Molecular Mechanism of this compound: A Tale of Two Endothelial Phenotypes

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[4][7] Tubulin is a critical component of the cellular cytoskeleton, essential for maintaining cell structure, division, and migration. By binding to the colchicine-binding site on β-tubulin, this compound disrupts the formation of microtubules, leading to a cascade of events culminating in endothelial cell shape changes, increased vascular permeability, and ultimately, vascular collapse.[7]

The key to this compound's selectivity lies in the differential sensitivity of activated, proliferating tumor endothelial cells versus quiescent endothelial cells found in normal tissues.[4][5][8] Preclinical studies have shown that this compound is up to 100 times more potent against activated endothelial cells.[5] This heightened sensitivity is attributed to the inherent dependence of these rapidly dividing and migrating cells on a dynamic cytoskeleton.

Signaling Pathways Implicated in this compound-Mediated Vascular Disruption

The disruption of tubulin dynamics by this compound triggers a series of downstream signaling events within the tumor endothelial cell, leading to vascular collapse. While the complete signaling network is still under investigation, key pathways involved include:

-

Cytoskeletal Collapse and Cell Shape Change: Inhibition of tubulin polymerization leads to the rapid disassembly of the microtubule network, causing the endothelial cells to lose their flattened morphology and retract.

-

Increased Vascular Permeability: The disruption of the endothelial barrier function results in leakage of plasma and blood cells into the tumor interstitium, increasing intratumoral pressure.

-

Induction of Hypoxia: The collapse of the tumor vasculature leads to acute and severe tumor hypoxia.[6][9] This, in turn, can induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that regulates genes involved in angiogenesis and cell survival.[6]

Caption: this compound's mechanism of action in tumor endothelial cells.

Preclinical Evaluation of this compound Selectivity: A Methodological Guide

A robust preclinical evaluation of this compound's selectivity is crucial for its development. The following section outlines key in vitro and in vivo methodologies.

In Vitro Assays for Assessing Endothelial Cell Selectivity

-

Rationale: In vitro assays provide a controlled environment to directly assess the differential effects of this compound on activated versus quiescent endothelial cells.

-

Objective: To quantify the cytotoxic effects of this compound on proliferating (activated) versus non-proliferating (quiescent) endothelial cells.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.

-

Activated State: Culture HUVECs in complete endothelial growth medium (EGM) containing growth factors like VEGF to stimulate proliferation.

-

Quiescent State: Culture HUVECs in a basal medium with reduced or no growth factors to induce a non-proliferating state.

-

Treatment: Expose both activated and quiescent HUVEC cultures to a range of this compound concentrations for a defined period (e.g., 72 hours).

-

Viability Assessment: Utilize a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) for each condition.

-

-

Expected Outcome: A significantly lower IC50 value for this compound in activated HUVECs compared to quiescent HUVECs, demonstrating its selectivity.[4][8]

-

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Methodology:

-

Matrix Preparation: Coat a 96-well plate with Matrigel or a similar basement membrane extract.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of varying concentrations of this compound.

-

Incubation: Incubate for 6-18 hours to allow for tube formation.

-

Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using microscopy. Quantify tube length, number of junctions, and total network area using image analysis software.

-

-

Expected Outcome: this compound will inhibit tube formation at low nanomolar concentrations in a dose-dependent manner.[7][8]

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The vascular disrupting agent this compound potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Challenge of Tumor Vasculature

An In-Depth Technical Guide to the Discovery and Development of BNC105

Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply, a process known as angiogenesis. This reliance on a vascular network presents a compelling therapeutic target. Vascular Disrupting Agents (VDAs) represent a distinct class of anticancer drugs that, unlike anti-angiogenics which prevent the formation of new vessels, attack the established, albeit chaotic and immature, vasculature within a tumor.[1] By causing a rapid shutdown of blood flow, VDAs induce extensive tumor cell death (necrosis) by starving the tumor of oxygen and nutrients.[2][3]

However, early VDAs, many of which are tubulin-targeting agents, have been hampered by a narrow therapeutic margin, where the doses required for efficacy are close to those causing significant cardiovascular toxicity.[4][5] This challenge underscored the need for a new generation of VDAs with greater selectivity for tumor endothelium over healthy vasculature. This guide details the discovery and development of this compound, a novel VDA designed to meet this need, from its rational discovery through a comprehensive preclinical and clinical evaluation.

Part 1: Discovery of a Highly Selective Vascular Disrupting Agent

The discovery of this compound was not serendipitous but the result of a deliberate and innovative screening strategy. The core challenge was to identify a compound that could differentiate between the endothelial cells of tumor neovasculature and those of stable, normal blood vessels.

A Novel Screening Paradigm

Researchers at Bionomics Ltd. employed an in vitro screening approach that exploited the distinct physiological states of these two endothelial cell populations.[4] Tumor endothelial cells are in a constant state of activation and proliferation, stimulated by a milieu of growth factors.[2] In contrast, endothelial cells in healthy tissues are largely quiescent. The screening process was designed to identify compounds with significantly higher potency against actively proliferating or angiogenic endothelial cells compared to their non-proliferating counterparts. This effort yielded 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, designated this compound.[6]

The Prodrug Strategy: BNC105P

While potent, this compound exhibited poor aqueous solubility, posing a significant challenge for intravenous formulation. To overcome this, a phosphate ester prodrug, BNC105P (the disodium phosphate ester of this compound), was developed.[5][6] This modification rendered the compound highly water-soluble. Following administration, BNC105P is rapidly and efficiently converted in vivo by endogenous phosphatases to the active this compound molecule, ensuring targeted delivery of the cytotoxic agent.[7][8]

Part 2: A Dual Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism, acting as both a potent inhibitor of tubulin polymerization and a highly selective VDA.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cellular cytoskeleton, crucial for maintaining cell shape, migration, and mitosis.[9][10] They are dynamic polymers of α- and β-tubulin heterodimers. This compound functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[5][11] This binding prevents the assembly of tubulin monomers into microtubules, leading to the rapid disassembly of the microtubule network.

Selective Vascular Disruption

The primary therapeutic action of this compound stems from its profound and selective effect on the endothelial cells lining tumor blood vessels. The disruption of the microtubule cytoskeleton in these cells causes them to undergo a rapid change in morphology, retracting and losing their flattened shape.[2] This leads to a breach in the integrity of the vessel lining, causing the blood vessel to collapse, become occluded, and ultimately shut down blood flow. This process initiates a cascade of events within the tumor, including severe hypoxia and widespread necrosis, leading to a reduction in tumor volume.[1][12] The remarkable selectivity of this compound for tumor vasculature is the cornerstone of its improved therapeutic window compared to earlier VDAs.[2][4]

Caption: this compound Mechanism of Action.

Part 3: Comprehensive Preclinical Validation

Extensive preclinical studies were conducted to validate the potency, selectivity, and safety of this compound, providing a robust foundation for its progression into clinical trials.

In Vitro Potency and Selectivity

Initial in vitro experiments confirmed the hypothesis of this compound's selectivity. The compound demonstrated significantly greater potency against endothelial cells that were actively proliferating or engaged in forming capillary-like structures, mimicking the tumor environment.[2]

| Cell State | This compound Potency (Relative) | Reference Compound (CA4) |

| Actively Proliferating Endothelial Cells | 80-100x | No significant selectivity |